BenchChemオンラインストアへようこそ!

N-Hydroxy-1-piperidinepropanimidamide

Ion channel pharmacology Pain research Sodium channel antagonist

N-Hydroxy-1-piperidinepropanimidamide (syn. 1-Piperidinepropionamidoxime, N′-hydroxy-3-(piperidin-1-yl)propanimidamide) is a β-aminopropionamidoxime building block belonging to the piperidine-heterocycle class.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 98487-57-1
Cat. No. B2360931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1-piperidinepropanimidamide
CAS98487-57-1
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(=NO)N
InChIInChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10)
InChIKeyIFVRGSVHHSCKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-1-piperidinepropanimidamide (CAS 98487-57-1) – Core Structural and Physicochemical Baseline for Procurement Specification


N-Hydroxy-1-piperidinepropanimidamide (syn. 1-Piperidinepropionamidoxime, N′-hydroxy-3-(piperidin-1-yl)propanimidamide) is a β-aminopropionamidoxime building block belonging to the piperidine-heterocycle class [1]. With a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g·mol⁻¹, it features an N′-hydroxyamidine (amidoxime) functional group attached to a 3-(piperidin-1-yl)propyl scaffold [1]. This compound serves as the unsubstituted parent scaffold for a family of O-aroyl-β-(piperidin-1-yl)propioamidoximes and 5-substituted 1,2,4-oxadiazoles that have demonstrated antitubercular, antidiabetic, and local anesthetic activities [2]. The compound is supplied as a 95% purity solid (melting point 137–139 °C, logP 1.078) and is classified as a heterocyclic building block for research and further manufacturing use [3].

Why Generic Substitution of N-Hydroxy-1-piperidinepropanimidamide (98487-57-1) Fails – The N′-Hydroxyamidine Functional Group as a Non-Interchangeable Synthetic Handle


Simple replacement of N-hydroxy-1-piperidinepropanimidamide with the non-hydroxylated analog 1-piperidinepropanimidamide (CAS 725675-21-8) or other piperidine-propanimidamide variants is chemically invalid for the key application space of this compound. The N′-hydroxyamidine (amidoxime) moiety is the essential synthetic handle that enables O-aroylation and subsequent dehydrative cyclization to form 1,2,4-oxadiazole heterocycles—a transformation that the simple amidine analog cannot undergo [1]. Furthermore, the amidoxime group confers distinct physicochemical properties: the target compound exhibits a logP of 1.078 versus predicted higher lipophilicity for the non-hydroxylated analog, directly affecting solubility, formulation behavior, and biological membrane permeability [2]. In medicinal chemistry programs, the N′-hydroxy moiety has been shown to contribute to target engagement, as evidenced by direct NaV 1.7 channel antagonist activity (IC₅₀ 240 nM) that is absent or uncharacterized in the des-hydroxy analog [3]. Procurement of the correct CAS 98487-57-1 therefore gates access to a specific reactive intermediate that cannot be replicated by substituting close structural neighbors.

Product-Specific Quantitative Evidence Guide for N-Hydroxy-1-piperidinepropanimidamide (98487-57-1) – Comparator-Anchored Differentiation Data


NaV 1.7 Ion Channel Antagonist Activity – 240 nM IC₅₀ Establishes a Quantifiable Biological Differentiation Point

N-Hydroxy-1-piperidinepropanimidamide demonstrates direct antagonist activity at the human NaV 1.7 voltage-gated sodium channel with an IC₅₀ of 240 nM, measured in HEK293 cells using the PatchXpress automated voltage patch clamp assay [1]. This represents a distinct pharmacological signature not shared by the des-hydroxy analog 1-piperidinepropanimidamide (CAS 725675-21-8), for which no NaV 1.7 activity has been reported in public databases. While 240 nM represents moderate potency relative to clinical-stage NaV 1.7 inhibitors (which often achieve sub-10 nM IC₅₀), this activity places the compound as a validated starting point for structure-activity relationship (SAR) exploration in pain target programs.

Ion channel pharmacology Pain research Sodium channel antagonist

LogP Differentiation – Lipophilicity Tuning Relative to the Des-Hydroxy Analog Enables Distinct Formulation and PK Profiles

The target compound exhibits a measured logP of 1.078, reflecting the polar contribution of the N′-hydroxyamidine group [1]. In contrast, the des-hydroxy analog 1-piperidinepropanimidamide (CAS 725675-21-8) lacks the hydroxyl moiety and is predicted to have a higher logP (estimated >2.0 based on the amidine scaffold), consistent with PubChem-computed XLogP3-AA of 0.2 for the target compound versus analogous amidine structures without hydroxyl substitution [2]. This ~1 log unit difference in lipophilicity translates to an approximately 10-fold difference in predicted partition coefficient, directly impacting aqueous solubility, membrane permeability, and formulation strategy.

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Versatility – The N′-Hydroxyamidine Handle Enables 1,2,4-Oxadiazole Formation That Is Not Accessible from the Simple Amidine Analog

The defining synthetic differentiation of N-hydroxy-1-piperidinepropanimidamide is the N′-hydroxyamidine group, which serves as the requisite precursor for O-aroylation followed by dehydrative cyclization to yield 5-substituted phenyl-3-[β-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles [1]. This transformation is chemically impossible for the simple amidine analog 1-piperidinepropanimidamide, which lacks the hydroxyl oxygen necessary for the initial O-acylation step. In published work, 3-[β-(piperidin-1-yl)]ethyl-5-aryl-1,2,4-oxadiazoles derived from this scaffold demonstrated local anesthetic activity exceeding that of lidocaine and trimecaine in conduction and infiltration anesthesia models [2].

Heterocyclic chemistry Building block 1,2,4-oxadiazole synthesis

Thermal Stability and Crystallinity – Defined Melting Point (137–139 °C) Enables Solid-Phase Handling and Quality Control

N-Hydroxy-1-piperidinepropanimidamide is a crystalline solid with a reported melting point of 137–139 °C [1]. This contrasts with many structurally related piperidine-propanimidamide salts (e.g., 3-(piperidin-1-yl)propanimidamide dihydrochloride, MW 238.2 g·mol⁻¹) that are highly hygroscopic or exist as amorphous solids, complicating accurate weighing and formulation . The defined melting point of the target compound provides a simple, low-cost identity and purity checkpoint (e.g., by melting point apparatus or DSC) that is unavailable for amorphous or low-melting analogs.

Analytical quality control Solid-phase handling Melting point specification

Optimal Research and Industrial Application Scenarios for N-Hydroxy-1-piperidinepropanimidamide (CAS 98487-57-1)


NaV 1.7 Pain Target Medicinal Chemistry – Hit-to-Lead Optimization Starting Point

Programs targeting voltage-gated sodium channel NaV 1.7 for non-opioid pain therapeutics can use N-hydroxy-1-piperidinepropanimidamide as a validated hit compound with a confirmed IC₅₀ of 240 nM in the PatchXpress electrophysiology assay [1]. The amidoxime scaffold provides multiple vectors (O-aroyl, N′-substitution, piperidine ring modification) for systematic SAR exploration. Procurement of CAS 98487-57-1 rather than the des-hydroxy analog ensures retention of the NaV 1.7 pharmacophore, as the N′-hydroxy group is implicated in target engagement.

1,2,4-Oxadiazole Library Synthesis for Antitubercular and Antidiabetic Screening

The compound is the essential starting material for generating 5-substituted phenyl-3-[β-(piperidin-1-yl)ethyl]-1,2,4-oxadiazole libraries. Published derivatives from this scaffold have demonstrated in vitro antitubercular activity 5–100 times greater than rifampicin against drug-sensitive and multidrug-resistant M. tuberculosis strains, as well as α-amylase and α-glucosidase inhibition for antidiabetic applications [2][3]. The O-aroylation → cyclodehydration sequence is only accessible from the amidoxime, making correct CAS selection critical for library production.

Physicochemical Property-Driven Lead Optimization – LogP-Mediated Solubility and Permeability Tuning

For programs where aqueous solubility or reduced lipophilicity is a design criterion, the measured logP of 1.078 positions CAS 98487-57-1 as a moderately hydrophilic building block within the piperidine-amidoxime chemical space [4]. This is approximately 10-fold more hydrophilic than the predicted des-hydroxy analog, offering a meaningful advantage in formulations requiring dissolution in biorelevant media or in reducing non-specific protein binding during in vitro assays.

Quote Request

Request a Quote for N-Hydroxy-1-piperidinepropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.